![molecular formula C14H10N2O2 B3154131 1-phenyl-1H-indazole-3-carboxylic acid CAS No. 7716-36-1](/img/structure/B3154131.png)
1-phenyl-1H-indazole-3-carboxylic acid
Overview
Description
1-phenyl-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C14H10N2O2 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
A practical synthesis of 1H-indazole has been presented in a study . The synthesis involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A previous mechanism for the cyclization step was proved to be nonfeasible, and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis
The molecular weight of 1-phenyl-1H-indazole-3-carboxylic acid is 242.28 . The InChI code is 1S/C14H14N2O2/c17-14(18)13-11-8-4-5-9-12(11)16(15-13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,17,18) .Chemical Reactions Analysis
The synthesis of 1H-indazole involves a cyclization step . The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring .Physical And Chemical Properties Analysis
The physical form of 1-phenyl-1H-indazole-3-carboxylic acid is a powder . It has a melting point of 163-164°C . The molar standard enthalpy of formation in condensed and gas phases of indazole, 1H-indazole-3-carboxylic acid, and other related compounds has been reported .Scientific Research Applications
- 1-Phenylindazole-3-carboxylic acid derivatives have shown promising antiproliferative activities against various tumor cell lines. Researchers have synthesized N-phenyl-1H-indazole-1-carboxamides and evaluated their in vitro effects on cancer cells derived from different clinical types (e.g., leukemia, lung, colon, melanoma, etc.) .
- Some derivatives of indazole, including 1-phenylindazole-3-carboxylic acid , exhibit anti-inflammatory effects. For instance, certain compounds have demonstrated inhibition of paw edema, comparable to the well-known anti-inflammatory drug indomethacin .
- Indazole-containing compounds, including 1-phenylindazole-3-carboxylic acid , have a wide range of medicinal applications. These include antihypertensive, antidepressant, and antibacterial properties. Additionally, indazoles can act as selective inhibitors of phosphoinositide 3-kinase δ, which is relevant for respiratory disease treatment .
- Indole-3-acetic acid , a plant hormone, is produced by the degradation of tryptophan in higher plants. While not directly related to 1-phenylindazole-3-carboxylic acid , this highlights the importance of indole derivatives in plant biology and agriculture .
- Researchers have explored various synthetic approaches to indazoles, including those involving transition metal catalysis. For instance, a Cu(OAc)₂-catalyzed reaction enables the facile synthesis of 1H-indazoles via N–N bond formation, using oxygen as the terminal oxidant. This method provides a diverse array of 1H-indazoles in good to excellent yields .
- Although metal-catalyzed synthesis generally yields better results, classic noncatalytic pathways exist. These include condensation reactions of o-fluorobenzaldehydes or their O-methyloximes with hydrazine, selective activation of oxime groups, and intramolecular electrophilic amination of 2-aminophenyl ketoximes. However, these approaches often suffer from lower yields and byproduct formation .
Anticancer Activity
Anti-Inflammatory Properties
Medicinal Applications
Plant Hormone Analog
Synthetic Strategies
Classic Noncatalytic Pathways
Safety and Hazards
1-phenyl-1H-indazole-3-carboxylic acid is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
Future Directions
Indazole derivatives have been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . The advancements in the biological potential of indazole-based compounds are also highlighted . The influence of the carbonyl and acetate groups on this type of compounds is analyzed energetically and structurally .
Mechanism of Action
Target of Action
1-Phenyl-1H-indazole-3-carboxylic acid, also known as 1-phenylindazole-3-carboxylic acid, is a derivative of indazole . Indazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 1-phenyl-1H-indazole-3-carboxylic acid may also interact with various targets.
Mode of Action
Indazole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indazole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Indazole derivatives have been reported to exhibit antiproliferative activity, inhibiting cell growth of many neoplastic cell lines at concentrations lower than 1 μm . This suggests that 1-phenyl-1H-indazole-3-carboxylic acid may have similar effects.
properties
IUPAC Name |
1-phenylindazole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)13-11-8-4-5-9-12(11)16(15-13)10-6-2-1-3-7-10/h1-9H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAZLBYRKSQEJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.